molecular formula C23H37NO6S B1231694 7,9,11,13-Eicosatetraenoic acid, 6-((2-amino-2-carboxyethyl)thio)-5,15-dihydroxy-, (5S-(5R*,6S*(S*),7E,9E,11Z,13E,15R*))- CAS No. 85963-48-0

7,9,11,13-Eicosatetraenoic acid, 6-((2-amino-2-carboxyethyl)thio)-5,15-dihydroxy-, (5S-(5R*,6S*(S*),7E,9E,11Z,13E,15R*))-

Cat. No.: B1231694
CAS No.: 85963-48-0
M. Wt: 455.6 g/mol
InChI Key: KVXVULITEYDTNN-IGPXJVSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,9,11,13-Eicosatetraenoic acid, 6-((2-amino-2-carboxyethyl)thio)-5,15-dihydroxy-, (5S-(5R*,6S*(S*),7E,9E,11Z,13E,15R*))-, also known as 7,9,11,13-Eicosatetraenoic acid, 6-((2-amino-2-carboxyethyl)thio)-5,15-dihydroxy-, (5S-(5R*,6S*(S*),7E,9E,11Z,13E,15R*))-, is a useful research compound. Its molecular formula is C23H37NO6S and its molecular weight is 455.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7,9,11,13-Eicosatetraenoic acid, 6-((2-amino-2-carboxyethyl)thio)-5,15-dihydroxy-, (5S-(5R*,6S*(S*),7E,9E,11Z,13E,15R*))- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,9,11,13-Eicosatetraenoic acid, 6-((2-amino-2-carboxyethyl)thio)-5,15-dihydroxy-, (5S-(5R*,6S*(S*),7E,9E,11Z,13E,15R*))- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

85963-48-0

Molecular Formula

C23H37NO6S

Molecular Weight

455.6 g/mol

IUPAC Name

(5S,6R,7E,9E,11Z,13E,15S)-6-(2-amino-2-carboxyethyl)sulfanyl-5,15-dihydroxyicosa-7,9,11,13-tetraenoic acid

InChI

InChI=1S/C23H37NO6S/c1-2-3-8-12-18(25)13-9-6-4-5-7-10-15-21(31-17-19(24)23(29)30)20(26)14-11-16-22(27)28/h4-7,9-10,13,15,18-21,25-26H,2-3,8,11-12,14,16-17,24H2,1H3,(H,27,28)(H,29,30)/b6-4-,7-5+,13-9+,15-10+/t18-,19?,20-,21+/m0/s1

InChI Key

KVXVULITEYDTNN-IGPXJVSOSA-N

SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)O

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)O)N)O

Canonical SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)O

Synonyms

lipoxin E4

Origin of Product

United States

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